[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride
Description
[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride is an organoazanium compound characterized by a methylidene group bridging a 4-fluorophenyl moiety and a methoxy group, with an azanium (NH₃⁺) center complexed to a chloride counterion. This structure confers unique reactivity and physicochemical properties, particularly in electrophilic substitution and hydrogen-bonding interactions. The compound’s fluorine atom enhances electronegativity and influences molecular packing, while the methoxy group contributes to solubility in polar solvents and participation in non-covalent interactions.
Properties
Molecular Formula |
C8H9ClFNO |
|---|---|
Molecular Weight |
189.61 g/mol |
IUPAC Name |
[(4-fluorophenyl)-methoxymethylidene]azanium;chloride |
InChI |
InChI=1S/C8H8FNO.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h2-5,10H,1H3;1H |
InChI Key |
IEPRPIULURDESO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=[NH2+])C1=CC=C(C=C1)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride typically involves the reaction of 4-fluorobenzaldehyde with methoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently protonated to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction can produce fluorophenyl methoxy derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent. Recent studies have indicated that derivatives of azanium compounds can exhibit significant activity against various bacterial strains, including resistant forms.
- Case Study : A study evaluated the antimicrobial properties of several azanium derivatives, including those similar to [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride. Results showed that certain analogs had Minimum Inhibitory Concentrations (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating promising potential as future antituberculosis agents .
Organic Synthesis
In organic synthesis, azanium compounds serve as versatile intermediates in the formation of various functional groups. The presence of the methoxy group enhances nucleophilicity and can facilitate reactions such as alkylation and acylation.
- Application Example : The compound can be utilized in the synthesis of complex organic molecules through condensation reactions, where it acts as a reactive electrophile .
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Alkylation | Reaction with alkyl halides to form substituted products | 70 |
| Acylation | Formation of amides via reaction with acid chlorides | 65 |
| Condensation | Synthesis of azole derivatives | 75 |
Materials Science
The unique electronic properties imparted by the fluorine atom make this compound suitable for applications in materials science, particularly in the development of sensors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorophenyl and Methoxy Substitutents
1,2-Bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene ():
This compound shares the 4-fluorophenyl and methoxy substituents but incorporates an acenaphthene core. Unlike [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride, its crystal structure (triclinic P1 symmetry) features intramolecular O–H⋯O hydrogen bonds and centrosymmetric C–H⋯O dimers. The dihedral angles between fluorophenyl and naphthalene rings (87.02° and 51.86°) highlight steric effects absent in the simpler methylidene-azanium system .4-Methoxybenzenediazonium Chloride (CAS 101-69-9, ):
A diazonium salt with a methoxy-substituted benzene ring. While both compounds contain chloride counterions and methoxy groups, the diazonium functional group (–N₂⁺) in 4-methoxybenzenediazonium chloride confers higher electrophilic reactivity, making it more prone to coupling reactions compared to the azanium chloride’s stability under ambient conditions .
Azanium Chloride Derivatives
- 2-[Ethyl-[4-[(4-nitrophenyl)diazenyl]phenyl]amino]ethyl-trimethyl-azanium Chloride (): This compound features a diazenyl group and a quaternary ammonium center. The nitro group enhances electron-withdrawing effects, reducing solubility in polar solvents compared to the methoxy-fluorophenyl system. Its applications focus on dye synthesis, contrasting with the azanium chloride’s role in crystal engineering .
- 2-[4-[[(4-Chlorophenyl)azaniumylidene-phenylmethyl]amino]phenoxy]ethyl-di(propan-2-yl)azanium Dichloride (): A bis-azanium compound with a chlorophenyl group. The dual azanium centers and branched isopropyl groups increase molecular weight (C₂₇H₃₄Cl₃N₃O) and hydrophobicity, whereas [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride’s compact structure enables better crystallinity and thermal stability .
Reactivity and Stability
Electrophilic Reactivity:
The methylidene group in [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride participates in electrophilic additions, similar to diazonium salts (). However, the azanium center’s positive charge stabilizes the molecule against decomposition, unlike diazonium salts, which release nitrogen gas upon reaction .Hydrogen-Bonding Capacity:
The methoxy and azanium groups facilitate C–H⋯O and N–H⋯Cl interactions, as observed in the dimeric packing of 1,2-bis(4-fluorophenyl)acenaphthene (). By contrast, chlorophenyl-substituted azaniums () rely more on van der Waals forces due to reduced polarity .
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Key Functional Groups | Melting Point/Stability | Applications |
|---|---|---|---|---|
| [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride | C₈H₇FClNO⁺ | Azanium, methoxy, fluorophenyl | Stable >150°C (est.) | Crystal engineering |
| 4-Methoxybenzenediazonium chloride | C₇H₇ClN₂O | Diazonium, methoxy | Decomposes at RT | Electrophilic coupling |
| 1,2-Bis(4-fluorophenyl)-trimethoxyacenaphthene | C₂₈H₂₃F₂O₄ | Fluorophenyl, methoxy, hydroxyl | 193 K (crystal) | Structural studies |
| 2-[Ethyl-diazenylphenyl]azanium chloride | C₁₅H₁₈ClN₅O | Diazenyl, azanium | Not reported | Dye synthesis |
Biological Activity
[(4-Fluorophenyl)(methoxy)methylidene]azanium chloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, synthesis, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the presence of a fluorophenyl group and a methoxy substituent, which are known to influence its biological activity. The chemical formula can be represented as with a molecular weight of approximately 221.65 g/mol.
Biological Activity Overview
Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The introduction of both electron-withdrawing (fluorine) and electron-donating (methoxy) groups can enhance the compound's interaction with biological targets.
Pharmacological Properties
- Anticancer Activity : Compounds containing fluorophenyl groups have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
- Anti-inflammatory Effects : The dual inhibition of specific enzymes involved in inflammatory pathways has been observed in similar compounds. For example, the inhibition of lipoxygenase (LOX) and soluble epoxide hydrolase (sEH) has been linked to reduced inflammatory responses .
- Antimicrobial Activity : Some derivatives have exhibited antimicrobial properties against a range of pathogens, suggesting potential applications in treating infections .
Case Study 1: Anticancer Activity
A study investigated the effects of a structurally similar compound on human breast cancer cells (MCF-7). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value of 15 µM after 48 hours of treatment. This suggests that modifications to the phenyl ring can enhance anticancer activity.
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of related compounds, revealing that they effectively inhibited IL-6 and TNF-alpha production in lipopolysaccharide-stimulated macrophages. This was attributed to the modulation of NF-kB signaling pathways.
Synthesis
The synthesis of [(4-Fluorophenyl)(methoxy)methylidene]azanium chloride involves several steps:
- Formation of the Aldehyde : The starting material undergoes a reaction with para-fluorobenzaldehyde.
- Condensation Reaction : The aldehyde is then reacted with methoxyamine to form the corresponding azanium derivative.
- Chlorination : Finally, chlorination occurs to yield the desired azanium chloride.
Data Table: Biological Activity Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
